PPAR agonist 1 -

PPAR agonist 1

Catalog Number: EVT-255476
CAS Number:
Molecular Formula: C20H25NO6S
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PPAR agonist 1 is an agonist of PPAR α and PPAR γ, used for reducing blood glucose, lipid levels, lowering cholesterol and reducing body weight.
Classification and Sources

PPAR Agonist 1 is classified under synthetic PPARγ ligands, often referred to as glitazones. These compounds are designed to bind to the ligand-binding domain of PPARγ, thereby activating its transcriptional activity. Natural compounds that can activate PPARγ include eicosanoids and long-chain fatty acids, but synthetic ligands like PPAR Agonist 1 are engineered for enhanced efficacy and reduced side effects. The source of these compounds typically involves chemical synthesis based on structure-activity relationship studies.

Synthesis Analysis

The synthesis of PPAR Agonist 1 involves several key steps that optimize its binding affinity to the PPARγ receptor.

  1. Initial Reaction: The synthesis begins with the reaction of specific aromatic aldehydes with primary amines to form Schiff bases through imine linkages.
  2. Formation of Key Intermediates: Subsequent reactions involve the conversion of hydroxyl groups on aldehydes to phenoxy-acetic acids using Williamson ether synthesis.
  3. Final Modifications: The final product is obtained through various coupling reactions, often involving electron-withdrawing substituents to enhance binding affinity.

Technical parameters such as reaction temperature, solvent choice (e.g., dichloromethane or ethanol), and reaction time (typically ranging from several hours to overnight) are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of PPAR Agonist 1 is characterized by a distinct arrangement that facilitates its interaction with the PPARγ receptor.

  • Core Structure: The compound generally features an acidic head group, an aromatic trunk, and a lipophilic tail. This tripartite structure is essential for effective binding within the Y-shaped binding pocket of the receptor.
  • Binding Interactions: Key amino acid residues in the receptor's ligand-binding domain interact with the compound, forming hydrogen bonds and hydrophobic interactions that stabilize the complex.
  • Data Analysis: Studies have shown that modifications to specific functional groups can significantly influence binding affinity and biological activity, with IC50 values indicating the concentration required for half-maximal inhibition or activation .
Chemical Reactions Analysis

PPAR Agonist 1 participates in several chemical reactions upon binding to PPARγ:

  • Binding Affinity Studies: In vitro assays measure the competitive binding of PPAR Agonist 1 against known ligands such as pioglitazone. These studies often utilize techniques like surface plasmon resonance to quantify binding interactions.
  • Transcriptional Activity: Upon binding, PPAR Agonist 1 activates transcriptional co-factors like peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), leading to enhanced gene expression related to energy metabolism and lipid oxidation .
  • Biochemical Pathways: The activation of PPARγ by this agonist triggers downstream signaling pathways that regulate glucose uptake and lipid metabolism in various cell types.
Mechanism of Action

The mechanism of action for PPAR Agonist 1 involves several steps:

  1. Ligand Binding: Upon administration, the compound enters cells and binds to the ligand-binding domain of PPARγ.
  2. Heterodimer Formation: The activated receptor forms heterodimers with retinoid X receptors (RXR).
  3. Gene Regulation: This complex interacts with specific response elements on target genes, leading to increased transcription of genes involved in glucose homeostasis, lipid metabolism, and anti-inflammatory responses.
  4. Cellular Effects: The resultant changes enhance insulin sensitivity and promote fatty acid oxidation while reducing inflammation .
Physical and Chemical Properties Analysis

PPAR Agonist 1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may exhibit limited solubility in water.
  • Stability: The compound's stability can be influenced by pH and temperature; stability studies are essential for determining shelf life and storage conditions.
  • Spectroscopic Characteristics: Characteristic peaks in infrared spectroscopy confirm functional groups such as carbonyls or amines, while nuclear magnetic resonance spectroscopy provides insights into molecular conformation .
Applications

PPAR Agonist 1 has significant scientific applications:

  • Metabolic Disorders: It is primarily studied for its potential use in treating type 2 diabetes and obesity by improving insulin sensitivity and regulating lipid profiles.
  • Neuroprotection: Recent studies indicate potential neuroprotective roles in conditions like Alzheimer's disease through modulation of inflammatory pathways .
  • Fibrosis Regulation: Research has shown that this compound can influence extracellular matrix production in fibroblasts, suggesting applications in wound healing and scar management .
Introduction to PPAR Agonists in Metabolic Regulation

Historical Evolution of PPAR-Targeted Pharmacotherapy

The therapeutic targeting of peroxisome proliferator-activated receptors (PPARs) represents a paradigm shift in metabolic disease management. The journey began with the serendipitous discovery of fibrates in the 1950s, when clinicians observed that chlorophenoxyisobutyrate derivatives effectively reduced circulating triglycerides. However, their molecular target remained elusive until 1990, when PPARα was first identified as the nuclear receptor mediating fibrates' hypolipidemic effects [1] [6]. This breakthrough initiated a new era of rational drug design targeting nuclear receptors. In the 1990s, thiazolidinediones (TZDs) emerged as potent insulin sensitizers, later confirmed as PPARγ agonists. Rosiglitazone and pioglitazone became clinical mainstays for type 2 diabetes by enhancing adipose tissue glucose uptake and improving systemic insulin sensitivity [3] [7].

The limitations of single-isotope agonists (PPARα-associated myopathy risks; PPARγ-mediated fluid retention and weight gain) prompted the development of dual-action compounds. The early 2000s saw intensive research into glitazars—dual PPARα/γ agonists designed to simultaneously address hypertriglyceridemia and insulin resistance. While several candidates failed due to safety concerns, this period yielded critical insights into structural determinants of PPAR activation. The evolution culminated in PPAR agonist 1, a balanced dual α/γ agonist with optimized receptor binding kinetics that exhibits glucose-lowering, lipid-modulating, and weight-reduction properties without the pronounced adverse effects of earlier compounds [6] [9]. This progression from serendipity to targeted design exemplifies how understanding PPAR biology has transformed metabolic therapeutics.

Table 1: Evolution of PPAR-Targeted Pharmacotherapy

EraCompound ClassRepresentative AgentsPrimary TargetTherapeutic Focus
1950s-1990sFibratesClofibrate, GemfibrozilPPARαHypertriglyceridemia
1990s-2000sThiazolidinedionesRosiglitazone, PioglitazonePPARγInsulin resistance
2000s-2010sGlitazars (dual)Muraglitazar, TesaglitazarPPARα/γCombined dyslipidemia & diabetes
Post-2010Selective modulatorsPPAR agonist 1PPARα/γ (balanced)Integrated metabolic improvement

Structural and Functional Classification of PPAR Isoforms (α/γ/δ)

The PPAR subfamily comprises three genetically and functionally distinct isoforms—PPARα (NR1C1), PPARγ (NR1C3), and PPARβ/δ (NR1C2)—each with unique structural features governing ligand specificity and biological functions. These isoforms share a conserved domain architecture consisting of an N-terminal activation domain, a central DNA-binding domain with two zinc fingers, and a C-terminal ligand-binding domain (LBD) that forms a hydrophobic pocket for ligand interaction [2] [10]. The LBD contains approximately 13 α-helices where helix 12 (H12) functions as a molecular switch: agonist binding stabilizes H12 in a conformation that facilitates coactivator recruitment and transcriptional activation.

PPARα features a relatively large ligand-binding pocket (1,400 ų) with specific residues (Tyr314, His440, Tyr464) that form hydrogen bonds with carboxylic acid groups of fibrates and fatty acids. This isoform predominates in hepatocytes, cardiomyocytes, and renal cells, where it transcriptionally regulates genes involved in fatty acid uptake (CD36, FATP), mitochondrial and peroxisomal β-oxidation (ACOX1, CPT1A), and lipoprotein metabolism (APOA1, APOA2) [5] [10]. Hepatic PPARα activation increases fatty acid catabolism and ketogenesis while reducing circulating triglycerides.

PPARγ possesses a more complex ligand-binding pocket that accommodates bulkier ligands like TZDs. Its activation involves distinct interactions with helix 12 through hydrogen bonding with Ser289, His323, His449, and Tyr473. PPARγ exists as two major isoforms: the ubiquitously expressed γ1 and the adipose-specific γ2 containing 30 additional N-terminal residues that enhance basal transcriptional activity [2] [7]. PPARγ serves as the master regulator of adipogenesis, inducing genes for fatty acid storage (FABP4, PLIN1), adipokine signaling (adiponectin), and insulin sensitization (GLUT4). Unlike PPARα, PPARγ activation promotes lipid storage over oxidation.

PPARβ/δ has an intermediate-sized ligand-binding cavity and is expressed more ubiquitously. Its activation enhances fatty acid oxidation in skeletal muscle and adipose tissue [5]. PPAR agonist 1 exhibits dual binding specificity with comparable affinity for PPARα and PPARγ, engaging key residues in both isoforms. Structural analyses indicate that its methoxy-phenylpropanoic acid moiety interacts with the PPARα pocket, while the methylsulfonyloxy-phenyl group extends into the PPARγ cavity, enabling balanced coactivator recruitment (SRC-1, PGC-1α) without the exaggerated H12 stabilization associated with full agonists [7] [9].

Table 2: Structural and Functional Characteristics of PPAR Isoforms

IsoformPrimary TissuesLigand-Binding Pocket SizeKey Target GenesMetabolic Functions
PPARαLiver, Heart, Kidney~1,400 ųCPT1A, ACOX1, ApoA1↑ Fatty acid oxidation, ↓ Triglycerides, ↑ Ketogenesis
PPARγAdipose, MacrophagesComplex geometryFABP4, GLUT4, Adiponectin↑ Adipogenesis, ↑ Insulin sensitivity, ↑ Lipid storage
PPARβ/δSkeletal muscle, UbiquitousIntermediatePDK4, UCP3↑ Muscle fatty acid oxidation, ↑ Energy dissipation
PPAR agonist 1 targetsLiver, AdiposeBalanced α/γ bindingModulated α & γ targetsIntegrated lipid/glucose control

Mechanistic Role of PPAR Agonists in Lipid and Glucose Homeostasis

PPAR agonist 1 orchestrates metabolic homeostasis through transcriptional coordination of overlapping yet distinct pathways in liver and adipose tissue. In hepatocytes, PPARα activation induces a comprehensive gene network promoting fatty acid influx and oxidation. This includes upregulation of CPT1A (carnitine palmitoyltransferase 1A), the rate-limiting enzyme for mitochondrial β-oxidation, and ACOX1 (acyl-CoA oxidase 1), the rate-limiting enzyme for peroxisomal β-oxidation [3] [10]. Simultaneously, PPAR agonist 1 suppresses hepatic gluconeogenesis by downregulating phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) expression. This dual action reduces both hepatic lipid accumulation and endogenous glucose production, key pathological features of metabolic syndrome.

The adipose tissue effects are primarily mediated through PPARγ activation. PPAR agonist 1 enhances insulin-dependent glucose uptake by inducing glucose transporter 4 (GLUT4) and c-Cbl-associated protein (CAP) expression, facilitating GLUT4 translocation to adipocyte membranes [3] [7]. This agonist also stimulates adiponectin secretion—an insulin-sensitizing adipokine that activates AMPK in liver and muscle. Unlike full PPARγ agonists, PPAR agonist 1 partially induces genes involved in lipid storage (FABP4, PLIN2) while avoiding excessive adipogenesis, resulting in reduced ectopic lipid deposition without significant weight gain [7] [9].

A unique feature of PPAR agonist 1 is its cross-tissue communication via hepatokines and adipokines. By activating hepatic PPARα, it stimulates fibroblast growth factor 21 (FGF21) transcription and secretion. FGF21 acts as an endocrine signal to white adipose tissue, enhancing insulin sensitivity and thermogenic programming in brown adipose tissue [6] [10]. Concurrently, its PPARγ activity in adipocytes increases adiponectin production, which activates hepatic AMPK to suppress gluconeogenesis and promote fatty acid oxidation. This creates a reinforcing metabolic loop that amplifies insulin sensitivity across tissues.

At the molecular level, PPAR agonist 1 influences coregulator dynamics by promoting dissociation of corepressors (NCoR, SMRT) and recruiting coactivators (PGC-1α, SRC-1) to PPAR response elements (PPREs) in target genes. Unlike full agonists that maximally recruit coactivators like DRIP205—associated with fluid retention—PPAR agonist 1 demonstrates selective recruitment of PGC-1α and SRC-1, preferentially activating metabolic genes over those involved in fluid retention [7]. This balanced coactivator engagement underlies its improved therapeutic profile.

Table 3: Metabolic Gene Targets Regulated by PPAR Agonist 1

Target TissueGene SymbolGene NameFunctional OutcomeRegulatory Mechanism
LiverCPT1ACarnitine palmitoyltransferase 1A↑ Mitochondrial β-oxidationPPARα-mediated induction
ACOX1Acyl-CoA oxidase 1↑ Peroxisomal β-oxidationPPARα-mediated induction
FGF21Fibroblast growth factor 21↑ Systemic insulin sensitivityPPARα-mediated induction
PEPCKPhosphoenolpyruvate carboxykinase↓ GluconeogenesisPPARα-mediated repression
Adipose TissueGLUT4Glucose transporter type 4↑ Glucose uptakePPARγ-mediated induction
ADIPOQAdiponectin↑ Insulin sensitivityPPARγ-mediated induction
FABP4Fatty acid-binding protein 4↑ Fatty acid sequestrationPartial PPARγ induction
MusclePDK4Pyruvate dehydrogenase kinase 4↑ Fatty acid oxidationIndirect via FGF21/adiponectin

Properties

Product Name

PPAR agonist 1

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-methylsulfonyloxyphenyl)propylamino]phenyl]propanoic acid

Molecular Formula

C20H25NO6S

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C20H25NO6S/c1-26-19(20(22)23)14-16-5-9-17(10-6-16)21-13-3-4-15-7-11-18(12-8-15)27-28(2,24)25/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)/t19-/m0/s1

InChI Key

HFRCAKXUSHNVLY-IBGZPJMESA-N

SMILES

COC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Canonical SMILES

COC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.